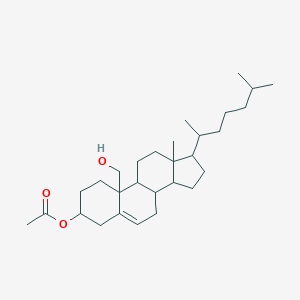

19-Hydroxycholest-5-en-3-yl acetate

説明

19-Hydroxycholest-5-en-3-yl acetate is a sterol derivative characterized by a hydroxyl group at the C19 position and an acetylated hydroxyl group at C3. Its structure is derived from cholesterol (cholest-5-en-3β-ol), with modifications at C3 (esterified to acetate) and C19 (oxidized to a hydroxyl group). This compound is part of a broader class of oxysterols, which play roles in membrane fluidity, signaling, and metabolic pathways .

Key structural features include:

- Core skeleton: Cyclopenta[a]phenanthrene (steroid nucleus).

- Functional groups: Acetate at C3, hydroxyl at C19.

- Molecular formula: Presumed to be C₂₉H₄₈O₃ (based on cholesterol’s C₂₇H₄₆O backbone + acetate [C₂H₄O₂] + hydroxyl group).

While its exact biological role remains understudied, analogous compounds like 25-hydroxycholesterol and cholesteryl acetate are known to influence lipid metabolism, immune responses, and vitamin D synthesis .

特性

IUPAC Name |

[10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKAEVLUWUNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20996496 | |

| Record name | 19-Hydroxycholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750-59-4 | |

| Record name | 19-Hydroxycholesteryl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Hydroxycholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dioxirane-Mediated Oxidation

Dioxiranes, particularly fluorinated analogs like ethyl(trifluoromethyl)dioxirane (ETDO), have demonstrated high reactivity in tertiary C–H bond oxidation. In the synthesis of 25-hydroxycholesterol, Ogawa et al. (2009) achieved 77% yield using in situ-generated ETDO, highlighting its superiority over dimethyldioxirane (DMDO) in both reactivity and selectivity. Adapting this approach for C-19 hydroxylation would require strategic steric and electronic modulation to redirect selectivity from the side chain (C-25) to the angular C-19 methyl group.

Key parameters for optimization include:

-

Solvent system : Aqueous bicarbonate buffers (pH 7.5–8.0) to stabilize the dioxirane.

-

Temperature : Mild conditions (0–25°C) to prevent overoxidation.

-

Substrate pre-functionalization : Introducing electron-withdrawing groups at C-3 (e.g., acetate) to polarize the C-19 C–H bond.

A hypothetical reaction scheme is proposed:

Ruthenium-Catalyzed C–H Oxidation

Multi-Step Synthesis via Epoxidation and Reductive Functionalization

Epoxide Intermediate Formation

The patent EP0045884A1 outlines a protocol for 1α-hydroxy-5,7-diene synthesis through epoxidation of cholestane trienes. While designed for A-ring modification, analogous steps could be adapted for C-19 functionalization:

-

Enol Esterification :

-

Epoxidation :

-

Epoxide Opening :

Enzymatic Hydroxylation and Chemoenzymatic Synthesis

Cytochrome P450-Mediated Hydroxylation

Human cytochrome P450 3A4 (CYP3A4) catalyzes the 19-hydroxylation of dihydrotestosterone, as evidenced by the formation of 19-hydroxydihydrotestosterone in liver microsomes. A chemoenzymatic route could involve:

-

Microbial fermentation to produce 19-hydroxycholesterol via engineered CYP3A4.

-

Chemical acetylation of the C-3 hydroxyl group using acetyl chloride/pyridine.

Advantages :

Limitations :

-

Low volumetric yields (typical of biocatalytic processes).

-

Scalability challenges.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

化学反応の分析

Types of Reactions

19-Hydroxycholest-5-en-3-yl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Lead tetraacetate in toluene is commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different hydroxylated, oxidized, and substituted derivatives of the original compound.

科学的研究の応用

19-Hydroxycholest-5-en-3-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a substrate in the synthesis of other steroid derivatives.

Biology: Studied for its role in cellular processes and as a precursor in the biosynthesis of other biologically active molecules.

Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

作用機序

The mechanism of action of 19-Hydroxycholest-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in cholesterol metabolism and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

類似化合物との比較

Cholesteryl Acetate

25-Hydroxycholest-5-en-3β-yl Acetate

19-Hydroxycholesterol

- Polarity : Free hydroxyl groups at C3 and C19 reduce membrane permeability compared to acetylated derivatives.

- Biosynthetic Relevance: Potential intermediate in steroidogenesis or oxidation pathways .

生物活性

19-Hydroxycholest-5-en-3-yl acetate is a functionalized cholesterol derivative with significant biological activities, particularly in cholesterol metabolism and steroid hormone biosynthesis. Its molecular formula is C29H48O3, and it has a molecular weight of approximately 444.7 g/mol. This compound is characterized by a hydroxyl group at the 19th position and an acetate group at the 3rd position of the cholestane backbone, which enhances its biological activity.

The synthesis of 19-Hydroxycholest-5-en-3-yl acetate typically involves the oxidation of cholesterol followed by acetylation. Common reagents for these reactions include lead tetraacetate for oxidation and acetic anhydride for acetylation. The resulting compound serves as a substrate in various biochemical pathways and has applications in medicinal chemistry.

Biological Activity

Research indicates that 19-Hydroxycholest-5-en-3-yl acetate exhibits several biological activities, including:

- Cholesterol Metabolism : It plays a role in modulating cholesterol levels within cells, influencing lipid profiles and potentially impacting cardiovascular health.

- Steroid Hormone Biosynthesis : The compound is involved in the biosynthesis of steroid hormones, affecting various physiological processes such as metabolism, immune response, and reproductive functions.

- Cellular Signaling : It interacts with specific receptors and enzymes, modulating signaling pathways that are crucial for cell growth and differentiation.

The mechanism of action of 19-Hydroxycholest-5-en-3-yl acetate involves its interaction with key molecular targets in cholesterol metabolism. It can influence the activity of enzymes such as cytochrome P450s, which are critical for steroidogenesis. For instance, studies have shown that it may affect the activity of P450 enzymes involved in the hydroxylation of steroids, thereby altering the production of biologically active metabolites .

Case Studies

Several studies have investigated the effects of 19-Hydroxycholest-5-en-3-yl acetate in different biological contexts:

- Lipid Metabolism : A study demonstrated that this compound could modulate lipid profiles in animal models, suggesting its potential use in managing dyslipidemia .

- Growth Promotion in Animals : Research indicated that it could enhance growth rates in poultry by positively influencing gut microbiota composition .

- Cancer Research : Preliminary findings suggest that 19-Hydroxycholest-5-en-3-yl acetate may have anti-cancer properties by inhibiting certain cancer cell lines, although further research is needed to elucidate these effects .

Comparative Analysis

To better understand the unique properties of 19-Hydroxycholest-5-en-3-yl acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cholesterol | No hydroxyl at position 19 | Precursor for steroid hormones |

| 25-Hydroxycholest-5-en-3β-yl acetate | Hydroxyl at position 25 | Active metabolite involved in calcium regulation |

| Cholesteryl acetate | Acetate at position 3 | Used in lipid formulations |

| 7α-Hydroxycholesterol | Hydroxyl at position 7 | Involved in bile acid synthesis |

This table highlights how the structural characteristics of 19-Hydroxycholest-5-en-3-yl acetate contribute to its distinct biological activities compared to other steroid derivatives.

Q & A

Basic Question: What spectroscopic methods are most effective for characterizing 19-Hydroxycholest-5-en-3-yl acetate?

Answer:

Characterization typically involves a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

- NMR : Use - and -NMR to identify the hydroxyl and acetate groups. The cholesterol backbone’s stereochemistry can be confirmed via NOESY or COSY experiments .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, the loss of the acetyl group (60.02 Da) confirms ester functionality .

- IR : Peaks near 1730–1750 cm indicate the acetate carbonyl stretch, while hydroxyl groups appear as broad bands around 3200–3600 cm .

Advanced Question: How can researchers resolve ambiguities in stereochemical assignments for this compound? Answer:

- Use X-ray crystallography (e.g., SHELXL refinement in SHELX programs) to unambiguously determine stereochemistry and crystal packing .

- Compare experimental NMR coupling constants (-values) with density functional theory (DFT)-calculated values to validate spatial arrangements .

- Employ derivatization (e.g., Mosher’s ester formation) to assign absolute configurations of chiral centers .

Basic Question: What experimental precautions are critical when handling 19-Hydroxycholest-5-en-3-yl acetate?

Answer:

- Safety Protocols : Follow OSHA HCS guidelines for acute toxicity (oral, dermal) and irritation risks. Use fume hoods, gloves, and eye protection to minimize exposure .

- Storage : Store in sealed containers under inert gas (e.g., N) at –20°C to prevent hydrolysis of the acetate group .

Advanced Question: How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions? Answer:

- Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For example, hydrolytic cleavage of the acetate group can be tracked at pH 2–12 and 25–60°C .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Basic Question: How can researchers verify the purity of 19-Hydroxycholest-5-en-3-yl acetate?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. A single peak with >95% area indicates high purity .

- Melting Point : Compare observed melting points with literature values (if available) to detect impurities .

Advanced Question: What analytical strategies can identify trace impurities in synthetic batches? Answer:

- Combine LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities .

- Use preparative TLC or column chromatography to isolate impurities, followed by NMR and HRMS for structural elucidation .

Basic Question: What are the best practices for documenting experimental procedures involving this compound?

Answer:

- Detailed Protocols : Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry. Include reagent sources (e.g., CAS numbers), reaction conditions (time, temperature), and purification steps .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files, MS spectra) in supplementary materials .

Advanced Question: How should researchers address discrepancies between theoretical and observed spectroscopic data? Answer:

- Re-examine experimental conditions (e.g., solvent effects on NMR shifts) and recalibrate instruments .

- Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR assignments conflict) .

Basic Question: What computational tools aid in modeling the compound’s structure and properties?

Answer:

- Molecular Modeling : Use software like Gaussian or Schrödinger Suite for DFT calculations to predict NMR chemical shifts and optimize geometry .

- Database Resources : Refer to NIST Chemistry WebBook for thermodynamic and spectral data comparisons .

Advanced Question: How can molecular dynamics (MD) simulations improve understanding of its membrane interactions (e.g., in cholesterol studies)? Answer:

- Simulate lipid bilayer systems using GROMACS or CHARMM. Parameterize the compound using the CGenFF force field and analyze insertion depth/fluidity effects .

- Compare with experimental biophysical data (e.g., fluorescence anisotropy) to validate simulations .

Basic Question: How should researchers handle conflicting toxicity data for this compound?

Answer:

- Literature Review : Critically evaluate study designs in existing data (e.g., ACGIH vs. OSHA classifications) .

- In Vitro Testing : Perform cytotoxicity assays (e.g., MTT or LDH release) on relevant cell lines to generate context-specific toxicity profiles .

Advanced Question: What experimental frameworks can assess long-term metabolic impacts of 19-Hydroxycholest-5-en-3-yl acetate? Answer:

- Use stable isotope tracing (e.g., -labeled acetate) in animal models to track metabolic incorporation into cholesterol derivatives .

- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways affected by chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。